

The Genesis and Dispersal of Y-Chromosome Haplogroup O-M122: A Technical Guide

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Compound of Interest

Compound Name: M122

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, phylogeny, and distribution of the Y-chromosome haplogroup O-**M122**. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this major East and Southeast Asian paternal lineage. This document synthesizes current genetic evidence, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of phylogenetic relationships and migratory pathways.

Introduction to Haplogroup O-M122

Haplogroup O-**M122**, also known as O2 (and formerly O3), is a human Y-chromosome DNA haplogroup that represents a significant paternal lineage across East and Southeast Asia.^{[1][2]} It is defined by the presence of the single nucleotide polymorphism (SNP) **M122**, a G-to-A transition in the non-recombining region of the Y-chromosome.^[2] This haplogroup is a major subclade of the broader haplogroup O-M175 and is a critical genetic marker for tracing the prehistoric migrations and demographic history of populations in this vast region.^{[1][2]}

Origin and Phylogeny

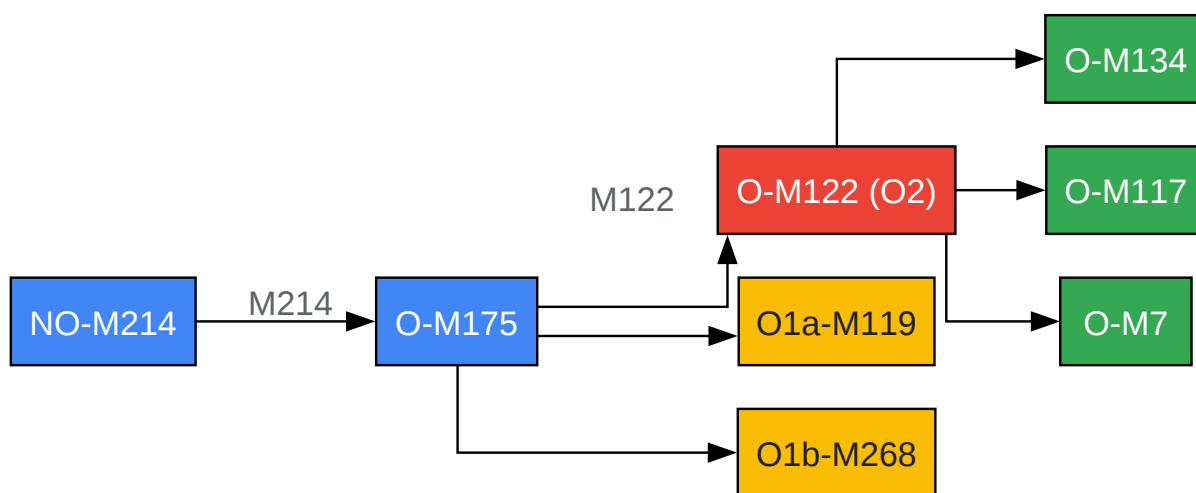
Place and Time of Origin

Genetic studies suggest that haplogroup O-**M122** originated in Southeast Asia approximately 25,000 to 30,000 years ago.^[1] More recent estimates place the time of origin between 30,000

and 35,000 years before present.[1] The higher diversity of O-M122 microsatellite haplotypes in Southeast Asia compared to northern East Asia supports a southern origin for this lineage.[1]

Phylogenetic Context

Haplogroup O-M122 is a descendant of the macrohaplogroup O-M175. The phylogenetic tree below illustrates the position of O-M122 within the broader Y-chromosome haplogroup O.



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Phylogenetic tree of Haplogroup O-M122 and its major subclades.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with haplogroup O-M122, including its estimated age and prevalence in various global populations.

Table 1: Estimated Time to Most Recent Common Ancestor (TMRCA)

Haplogroup	Estimated Age (years before present)	Confidence Interval (95%)
O-M122	30,000 - 35,000	25,124 - 37,631
O-M175	~40,000	31,294 - 51,202

Table 2: Frequency of Haplogroup O-M122 in Selected Populations

Population	Region	Frequency (%)
Nyishi	Northeast India	94
Adi	Northeast India	89
Tamang	Nepal	87
Kachari (Boro)	Northeast India	85
Apatani	Northeast India	82
Han Chinese	East Asia	~53
Tibetans	East Asia	10 - 45
Koreans	East Asia	~40
Vietnamese	Southeast Asia	~40
Filipinos	Southeast Asia	~33
Japanese	East Asia	16 - 20

Migration and Distribution

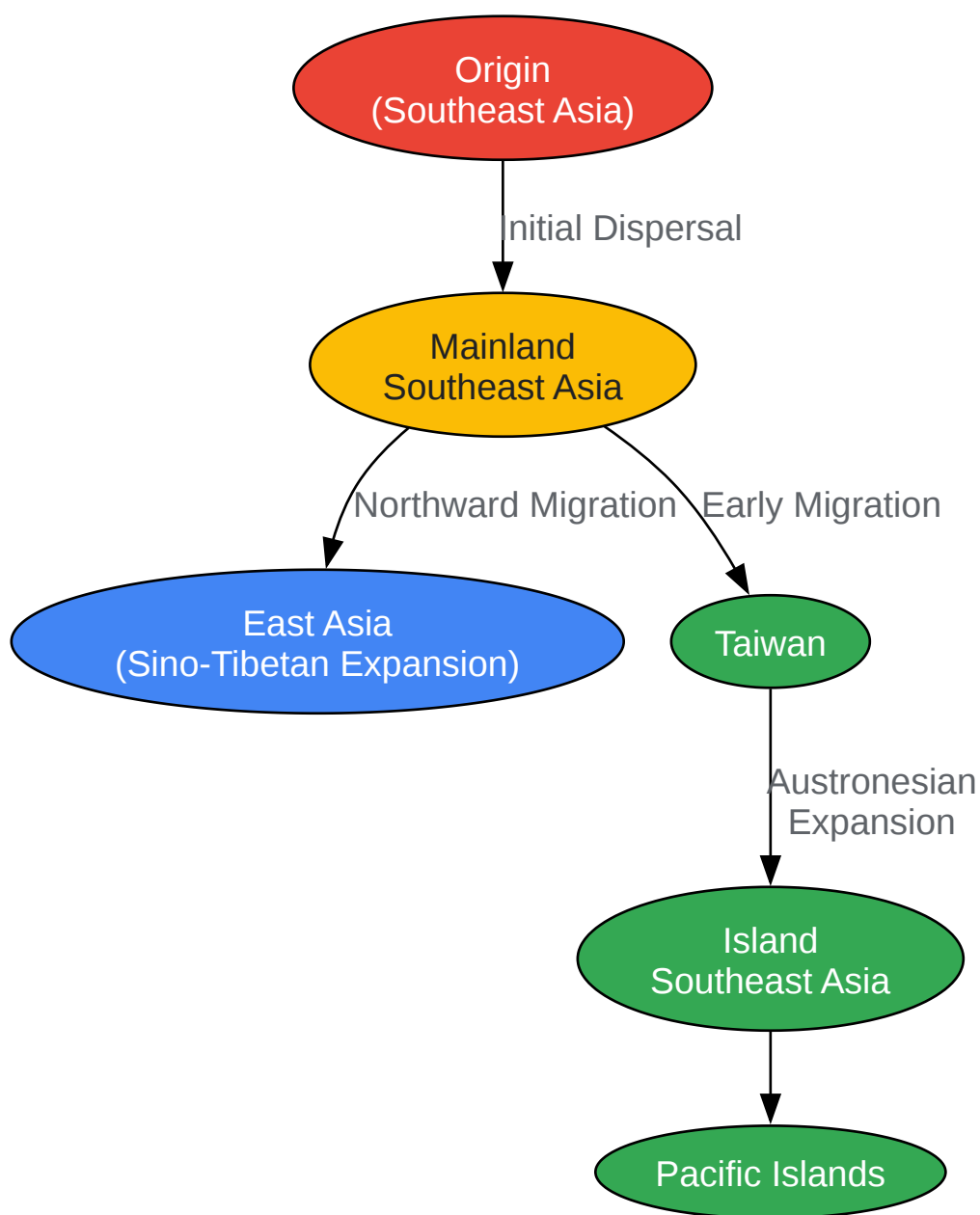
The dispersal of haplogroup O-M122 is intrinsically linked to major population movements in East and Southeast Asia. The primary migration route is believed to be a northward expansion from its origin in Southeast Asia. This migration is associated with the spread of the Sino-Tibetan and Austronesian language families.

Sino-Tibetan Expansion

Haplogroup O-M122 is the most prevalent Y-chromosome lineage among speakers of Sino-Tibetan languages, which includes Han Chinese and Tibeto-Burman populations.^[1] The high frequency of this haplogroup in these groups suggests a strong correlation between the spread of O-M122 and the demographic expansion of Sino-Tibetan speakers.

Austronesian Expansion

O-**M122** is also considered a key genetic marker for the Austronesian expansion, a major maritime migration that originated from Taiwan and spread across Island Southeast Asia, the Pacific Islands, and Madagascar.[1] While other haplogroups are also associated with this expansion, the presence of O-**M122** in Austronesian-speaking populations provides evidence of their ultimate mainland Asian origins.



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Proposed migration routes of Haplogroup O-**M122**.

Experimental Protocols

The identification and analysis of Y-chromosome haplogroups rely on a series of well-established molecular biology techniques. The following sections provide detailed methodologies for the key experiments involved in haplogroup O-M122 research.

DNA Extraction from Whole Blood

Objective: To isolate high-quality genomic DNA from whole blood samples for subsequent genetic analysis.

Materials:

- Whole blood collected in EDTA tubes
- Lysis buffer (e.g., 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
- SE Buffer (75 mM NaCl, 25 mM EDTA, pH 8.0)
- Proteinase K (20 mg/mL)
- 20% Sodium Dodecyl Sulfate (SDS)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- 3 M Sodium Acetate (pH 5.2)
- Isopropanol
- 70% Ethanol
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

- Red Blood Cell Lysis: Mix 10 mL of whole blood with 40 mL of lysis buffer. Incubate on ice for 15 minutes and then centrifuge at 1,500 x g for 10 minutes at 4°C. Discard the supernatant.

- White Blood Cell Lysis: Resuspend the pellet in 3 mL of SE Buffer. Add 150 µL of 20% SDS and 30 µL of Proteinase K. Incubate at 37°C overnight.
- Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inversion for 10 minutes, and centrifuge at 3,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.
- Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, mix, and centrifuge as in the previous step. Transfer the aqueous phase to a new tube.
- DNA Precipitation: Add 1/10 volume of 3 M Sodium Acetate and 2 volumes of isopropanol. Invert gently until DNA precipitates.
- DNA Washing: Spool the DNA and wash with 70% ethanol. Air dry the DNA pellet.
- DNA Rehydration: Resuspend the DNA in an appropriate volume of TE buffer.

PCR Amplification of the M122 Marker

Objective: To amplify the specific region of the Y-chromosome containing the **M122** SNP.

Materials:

- Genomic DNA template
- Forward and reverse primers flanking the **M122** locus
- dNTP mix (10 mM each)
- Taq DNA polymerase and corresponding buffer
- Nuclease-free water

PCR Reaction Mix (25 µL total volume):

Component	Final Concentration	Volume
10x PCR Buffer	1x	2.5 µL
dNTP Mix	200 µM	0.5 µL
Forward Primer	0.5 µM	1.25 µL
Reverse Primer	0.5 µM	1.25 µL
Taq DNA Polymerase	1.25 U	0.25 µL
Genomic DNA	50-100 ng	1-5 µL
Nuclease-free water	-	to 25 µL

PCR Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 min	1
Denaturation	95	30 sec	35
Annealing	58	30 sec	35
Extension	72	1 min	35
Final Extension	72	5 min	1

SNP Genotyping using TaqMan® Assay

Objective: To determine the allele (ancestral or derived) at the **M122** SNP locus.

Materials:

- PCR product from section 5.2
- TaqMan® Genotyping Master Mix
- TaqMan® SNP Genotyping Assay for **M122** (containing allele-specific probes with different fluorescent reporters, e.g., FAM and VIC)

- Real-Time PCR instrument

Procedure:

- **Reaction Setup:** Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay, and the PCR product.
- **Real-Time PCR:** Perform the real-time PCR according to the manufacturer's instructions. The instrument will measure the fluorescence emitted by the reporter dyes.
- **Allele Discrimination:** The software analyzes the endpoint fluorescence to generate an allele discrimination plot, which clusters samples into homozygous (ancestral or derived) and heterozygous genotypes. For Y-chromosome SNPs, only homozygous clusters are expected in males.

Sanger Sequencing for SNP and STR Allele Characterization

Objective: To determine the precise nucleotide sequence of a PCR product, confirming the SNP status or identifying the number of repeats in an STR marker.

Materials:

- Purified PCR product
- Sequencing primer (either forward or reverse from the initial PCR)
- BigDye™ Terminator v3.1 Cycle Sequencing Kit
- Capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer)

Procedure:

- **Cycle Sequencing:** Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer, and the BigDye™ Terminator Ready Reaction Mix.
- **Sequencing Cleanup:** Purify the cycle sequencing product to remove unincorporated dye terminators.

- **Capillary Electrophoresis:** The purified product is run on a capillary electrophoresis instrument. The instrument separates the DNA fragments by size and a laser excites the fluorescently labeled ddNTPs at the end of each fragment.
- **Sequence Analysis:** The instrument's software interprets the fluorescent signals to generate a chromatogram, which displays the nucleotide sequence.

Next-Generation Sequencing (NGS) for High-Resolution Phylogeny

Objective: To obtain high-coverage sequence data of the Y-chromosome for discovering new SNPs and refining the phylogenetic tree.

Workflow:

- **Library Preparation:**
 - **Fragmentation:** Genomic DNA is fragmented into smaller, manageable pieces.
 - **End-Repair and A-tailing:** The ends of the DNA fragments are repaired and an adenine base is added.
 - **Adapter Ligation:** NGS-specific adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell, priming the sequencing reaction, and for sample indexing.
 - **Library Amplification:** The adapter-ligated library is amplified via PCR to generate enough material for sequencing.
- **Sequencing:** The prepared library is loaded onto an NGS platform (e.g., Illumina NovaSeq), where it undergoes cluster generation and sequencing-by-synthesis.
- **Data Analysis:** The raw sequencing reads are aligned to the human reference genome. Variant calling algorithms are then used to identify SNPs and other genetic variations, which are subsequently used to construct high-resolution phylogenetic trees.

Conclusion

Haplogroup O-M122 is a cornerstone for understanding the paternal genetic history of East and Southeast Asia. Its origin in Southeast Asia and subsequent northward expansion have left an indelible mark on the genetic landscape of the region, closely intertwined with the dispersal of major language families. The experimental protocols detailed in this guide provide a framework for the continued investigation of O-M122 and its subclades, which will undoubtedly yield further insights into the complex tapestry of human migration and evolution. The application of advanced sequencing technologies promises to further refine our understanding of the intricate branching patterns within this significant paternal lineage.

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